

chemical structure and properties of (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

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Compound of Interest

Compound Name: (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

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An In-depth Technical Guide to **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine**: Synthesis, Properties, and Analytical Characterization

Foreword: As a Senior Application Scientist, this guide is designed to provide a comprehensive technical overview of **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine**. Publicly available data on this specific stereoisomer is limited. Therefore, this document synthesizes information from closely related structural analogues and established principles of medicinal and analytical chemistry to provide a predictive yet robust framework for researchers. The methodologies and properties described herein are based on expert analysis and are intended to serve as a validated starting point for laboratory investigation.

Molecular Structure and Chemical Identity

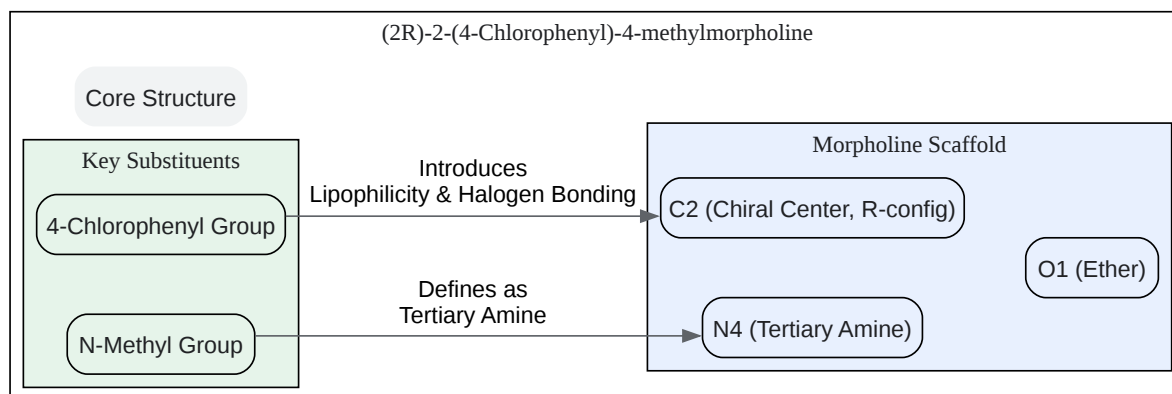
(2R)-2-(4-Chlorophenyl)-4-methylmorpholine is a chiral heterocyclic compound. Its structure is built upon a morpholine core, a six-membered ring containing both ether and amine functionalities. This scaffold is considered "privileged" in medicinal chemistry as it often imparts

favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1]

The molecule features three key components that dictate its chemical behavior:

- **Morpholine Ring:** A saturated heterocycle providing a basic nitrogen atom and a polar ether linkage.
- **4-Chlorophenyl Group:** Attached at the C2 position, this aromatic ring introduces lipophilicity and a halogen atom capable of participating in specific non-covalent interactions like halogen bonding, which can be critical for target binding affinity.[1]
- **N-Methyl Group:** The methyl group on the morpholine nitrogen (N4) renders it a tertiary amine, influencing its basicity and steric profile compared to its secondary amine parent.

The stereochemistry at the C2 position is designated as (R), which is crucial for its specific interaction with chiral biological targets.



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Caption: Key structural components of the target molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties based on the molecule's constituent parts and data from analogues such as 4-methylmorpholine and 2-(4-chlorophenyl)morpholine.

Property	Predicted Value	Rationale & Authoritative Context
Molecular Formula	C ₁₁ H ₁₄ ClNO	Derived from the chemical structure.
Molecular Weight	211.69 g/mol	Calculated from the molecular formula.[2]
Appearance	Colorless to light yellow oil or low-melting solid	Typical for small molecule tertiary amines of this molecular weight.
pKa (Conjugate Acid)	7.0 - 7.8	The parent compound N-methylmorpholine has a pKa of 7.38.[3] The electron-withdrawing effect of the 4-chlorophenyl group is expected to slightly reduce the basicity of the morpholine nitrogen.
LogP (Octanol/Water)	2.5 - 3.5	The 4-chlorophenyl group significantly increases lipophilicity compared to unsubstituted morpholines. This value suggests good cell permeability.
Aqueous Solubility	Sparingly soluble	The morpholine ring enhances water solubility, but the N-methyl and 4-chlorophenyl groups increase lipophilicity, likely resulting in limited solubility. Basification would deprotonate the molecule, decreasing solubility further.
Boiling Point	>250 °C (Predicted)	Higher than N-methylmorpholine (115-116 °C) due to the significant

increase in molecular weight
from the chlorophenyl group.

[3]

Proposed Enantioselective Synthesis Workflow

A robust synthesis of **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine** necessitates a strategy that first establishes the chiral center at C2 and then introduces the N-methyl group. A logical approach involves the N-methylation of a precursor, (2R)-2-(4-Chlorophenyl)morpholine.

Caption: Proposed synthetic workflow via Eschweiler-Clarke reaction.

Protocol: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a field-proven, scalable method for the exhaustive methylation of primary or secondary amines using an excess of formic acid and formaldehyde. It is advantageous as it avoids the formation of quaternary ammonium salts.

Step-by-Step Methodology:

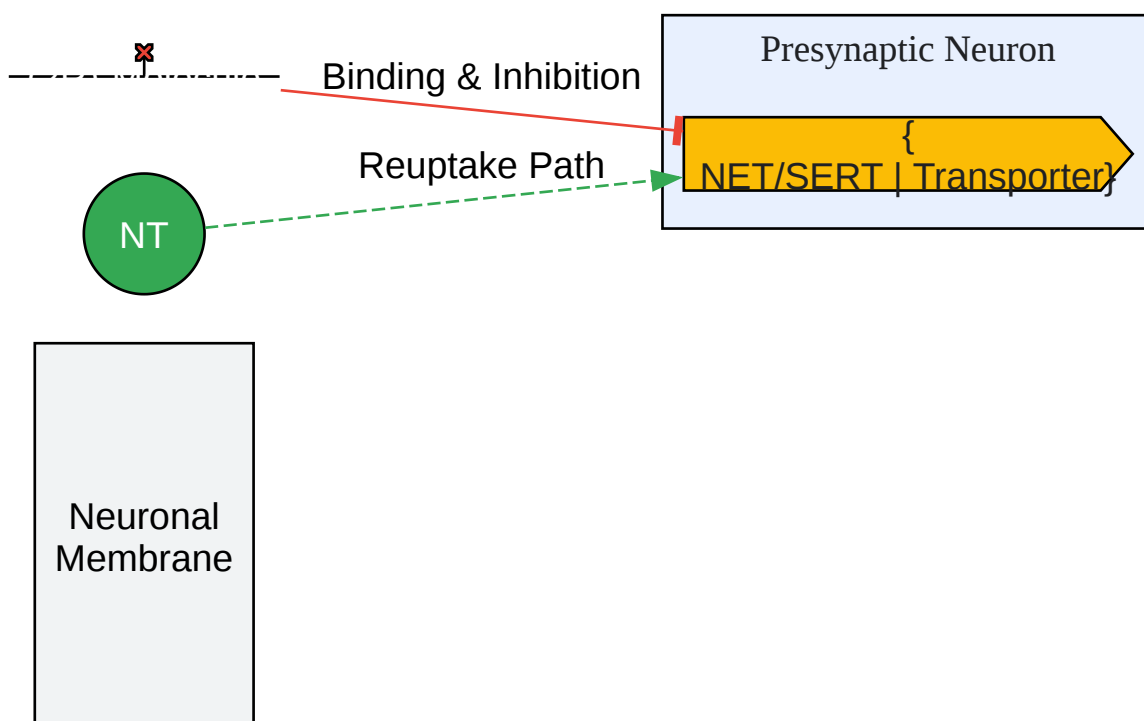
- **Reaction Setup:** To a solution of (2R)-2-(4-Chlorophenyl)morpholine (1.0 eq) in a suitable round-bottom flask, add formic acid (3.0 eq). Stir the mixture to ensure homogeneity.
- **Reagent Addition:** Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture dropwise while maintaining the temperature below 20 °C using an ice bath.
- **Thermal Reaction:** Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 90-100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Quench and Basification:** Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred solution of 2M sodium hydroxide (NaOH) until the pH is >10. This neutralizes the excess formic acid and deprotonates the product.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude oil/solid by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine**.

Postulated Pharmacological Profile

While the specific biological targets of **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine** are not publicly documented, its core structure is highly analogous to compounds known to interact with monoamine transporters. For instance, compounds possessing an aryloxymethyl-morpholine moiety, such as reboxetine and tomoxetine, are known to be potent norepinephrine transporter (NET) inhibitors.[4]

Hypothesis: Based on its structural similarity to known NET and serotonin transporter (SERT) ligands, it is postulated that **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine** may act as a monoamine reuptake inhibitor. The specific (2R) stereochemistry is likely critical for selective and high-affinity binding to the transporter protein's chiral binding pocket.



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